

Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA

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Compound of Interest		
Compound Name:	Z-D-Leu-OH.DCHA	
Cat. No.:	B1417902	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Z-D-Leu-OH.DCHA**, a critical building block in modern peptide synthesis. We will delve into its chemical properties, supplier information, and detailed experimental protocols for its application. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their drug discovery and development endeavors.

Introduction to Z-D-Leu-OH.DCHA

Z-D-Leu-OH.DCHA is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-D-leucine. This compound is a cornerstone in solution-phase peptide synthesis (SPPS), offering a stable and readily handleable form of the D-amino acid leucine. The "Z" group, or benzyloxycarbonyl (Cbz), serves as a protecting group for the amine terminus, while the DCHA salt protects the carboxylic acid terminus. This dual protection prevents unwanted side reactions during peptide coupling. The D-enantiomer of leucine is of particular interest in drug development as its incorporation into peptides can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.

Chemical Properties:



Property	Value	
Molecular Formula	C26H42N2O4	
Molecular Weight	446.62 g/mol	
CAS Number	53363-87-4	
Appearance	White to off-white solid	
Storage	4°C, protect from light. For long-term storage, -20°C is recommended. Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).	

Sourcing Research-Grade Z-D-Leu-OH.DCHA

A multitude of chemical suppliers provide **Z-D-Leu-OH.DCHA** for research purposes. It is crucial to source high-purity material to ensure the success and reproducibility of synthetic efforts. When selecting a supplier, consider factors such as purity specifications, availability of certificates of analysis, and technical support. All suppliers listed below explicitly state that their products are for research use only and not for human consumption.

Prominent Suppliers:

- MedchemExpress
- · CP Lab Safety
- GlpBio
- TargetMol
- ChemPep
- Benchchem

The Role of Protecting Groups: Z (Cbz) and DCHA



The strategic use of protecting groups is fundamental to successful peptide synthesis. In **Z-D-Leu-OH.DCHA**, both the amine and carboxylic acid functionalities are masked to direct the chemical reactivity during peptide bond formation.

Workflow for Utilizing Protected Amino Acids:

Caption: General workflow for using **Z-D-Leu-OH.DCHA** in peptide synthesis.

The Z (Benzyloxycarbonyl) Protecting Group

The Z-group is a classic urethane-type protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed, most commonly by catalytic hydrogenation. This orthogonality allows for the deprotection of the N-terminus without affecting other protecting groups on the peptide chain.

The Dicyclohexylammonium (DCHA) Salt

The formation of a DCHA salt serves multiple purposes. It often improves the crystallinity and handling of the protected amino acid, which may otherwise be an oil.[1] Furthermore, the salt form can enhance stability during storage. Before the amino acid can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing **Z-D-Leu-OH.DCHA** in solution-phase peptide synthesis.

Liberation of the Free Carboxylic Acid from the DCHA Salt

This protocol is adapted from standard procedures for the conversion of DCHA salts to their corresponding free acids.[1]

Materials:

Z-D-Leu-OH.DCHA

Ethyl acetate (or other suitable organic solvent like tert-butyl methyl ether)



- 10% Phosphoric acid solution
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- Suspend one part of **Z-D-Leu-OH.DCHA** in 5-10 volume parts of ethyl acetate.
- While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear liquid phases are observed.
- Check the pH of the lower aqueous phase to ensure it is between 2 and 3.
- Separate the two phases using a separatory funnel.
- Wash the organic phase once with two volume parts of 10% phosphoric acid.
- Extract the organic phase three times with two volume parts of deionized water. The pH of the final aqueous wash should be ≥4.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- Evaporate the solvent in vacuo to yield the free acid, Z-D-Leu-OH, which is often obtained as an oil.

Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[1]

Peptide Coupling

The following is a general protocol for peptide bond formation using a carbodiimide coupling agent.

Materials:



- Z-D-Leu-OH (prepared as in 4.1)
- C-terminally protected amino acid or peptide (e.g., H-Gly-OMe)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

- Dissolve Z-D-Leu-OH and HOBt (1.1 equivalents) in anhydrous DCM.
- Add the C-terminally protected amino acid or peptide (1.0 equivalent) to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting protected peptide by column chromatography or recrystallization.

N-Terminal Z-Group Deprotection

Catalytic transfer hydrogenation is a common and effective method for removing the Z-group.

Materials:



- Z-protected peptide
- Palladium on carbon (Pd/C, 10% w/w)
- Ammonium formate or hydrogen gas
- Methanol or ethanol

Procedure:

- Dissolve the Z-protected peptide in methanol.
- Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
- If using ammonium formate (catalytic transfer hydrogenation), add it to the reaction mixture (typically 3-5 equivalents).
- If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., with a balloon).
- Stir the reaction vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the Celite pad with methanol.
- Concentrate the filtrate in vacuo to obtain the deprotected peptide.

Application in the Synthesis of Bioactive Peptides

The incorporation of D-leucine into peptide sequences can significantly impact their biological activity and stability. For example, in a study on the antimicrobial peptide Brevinin-1OS, substitution with D-leucine at a key position maintained potent antibacterial and anticancer activity while reducing hemolytic activity, a common side effect of antimicrobial peptides. This



highlights the utility of **Z-D-Leu-OH.DCHA** in designing peptides with improved therapeutic indices.

Example Quantitative Data from a Hypothetical Peptide Synthesis:

Step	Product	Starting Mass (g)	Final Mass (g)	Yield (%)	Purity (HPLC)
1	Z-D-Leu-OH	4.47	2.60	~98	>99%
2	Z-D-Leu-Gly- OMe	2.65	3.05	91	>95%
3	H-D-Leu-Gly- OMe	3.00	1.85	97	>98%

Signaling Pathways and D-Leucine

While L-leucine is well-known for its role in activating the mTOR signaling pathway, which is crucial for muscle protein synthesis, the specific effects of peptides containing D-leucine on cellular signaling are an active area of research. The altered stereochemistry of D-amino acids can lead to novel interactions with receptors and enzymes, potentially modulating signaling pathways in unique ways. The resistance of D-amino acid-containing peptides to proteolysis allows for more sustained interactions with their biological targets.

mTOR Signaling Pathway Overview:

Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.

The inclusion of D-leucine in peptide drugs offers a promising strategy for enhancing their therapeutic potential by improving their stability and modulating their biological activity. **Z-D-Leu-OH.DCHA** is a key enabling reagent in this endeavor, providing a stable and versatile building block for the synthesis of novel peptide-based therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable reagent into their synthetic workflows.



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References

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